Product packaging for 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene(Cat. No.:CAS No. 1642542-05-9)

1-Bromo-5-chloro-3-fluoro-2-nitrobenzene

Cat. No.: B6315701
CAS No.: 1642542-05-9
M. Wt: 254.44 g/mol
InChI Key: PTMKHUHHQSGWEM-UHFFFAOYSA-N
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Description

Contextual Significance of Polyhalogenated Nitrobenzene (B124822) Derivatives in Organic Chemistry

Polyhalogenated nitrobenzene derivatives are a class of organic compounds characterized by a benzene (B151609) ring substituted with multiple halogen atoms and at least one nitro group. These structures are of considerable importance in synthetic organic chemistry primarily because they serve as versatile intermediates. The presence of both strongly electron-withdrawing nitro groups and electronegative halogens renders the aromatic ring highly electron-deficient. This electronic feature is critical as it facilitates key reaction types, most notably nucleophilic aromatic substitution (SNAr) and various metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

The strategic placement of different halogens (e.g., fluorine, chlorine, bromine) allows for selective and sequential reactions, providing chemists with precise control over the construction of complex molecular frameworks. Consequently, these derivatives are foundational in the synthesis of a wide range of target molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. google.com The nitro group itself is a valuable functional handle; it can be readily reduced to an amino group, which opens up another extensive set of chemical transformations for building molecular diversity. google.com Their role as precursors is also noted in the synthesis of materials such as diazotized photosensitive agents and other fine chemicals. google.com

Structural Features and Unique Chemical Environment of 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene

The specific arrangement of substituents on the benzene ring of this compound creates a distinct and reactive chemical entity. Its molecular structure and fundamental properties are summarized in the table below.

PropertyValue
IUPAC Name This compound
Molecular Formula C₆H₂BrClFNO₂
Molecular Weight 254.44 g/mol nih.gov
CAS Number 1642542-05-9 biosynth.com

A summary of key identifiers and properties for this compound.

The molecule's unique chemical environment arises from the interplay of its four different substituents. The nitro group at the C-2 position is a powerful electron-withdrawing group, significantly reducing the electron density of the aromatic ring. This effect is augmented by the inductive electron-withdrawing nature of the three halogen atoms: bromine at C-1, fluorine at C-3, and chlorine at C-5. The ortho-relationship between the bulky bromine atom and the nitro group introduces steric hindrance that can influence the regioselectivity of incoming reagents. This dense substitution pattern makes the compound a highly functionalized scaffold, where each position offers a potential site for further chemical modification.

Overview of Research Directions Pertaining to the Compound

Research involving this compound is centered on its application as a specialized chemical intermediate. Its inherent reactivity makes it a valuable precursor in multi-step synthetic pathways. The primary research directions include:

Pharmaceutical Synthesis: The compound serves as a key building block in the development of new pharmaceutical agents. Its highly functionalized structure allows for the introduction of diverse chemical moieties, which is a critical step in drug discovery and development. Notably, it has been identified as an intermediate in the synthesis of potential anticancer agents.

Agrochemical Development: Similar to its role in pharmaceuticals, this compound is utilized in the synthesis of complex molecules for agricultural applications, such as advanced pesticides. google.com

Mechanistic and Methodological Studies: The unique substitution of the molecule makes it an interesting substrate for studying various chemical reactions. These include nucleophilic aromatic substitutions, where one or more halogen atoms can be displaced by a nucleophile, and reduction reactions that convert the nitro group into an amine, paving the way for further derivatization. Its structure is also well-suited for investigation in cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

The compound is generally not studied for its own end-use applications but rather as a crucial component for constructing more elaborate and functionally diverse chemical entities for research and industry. biosynth.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2BrClFNO2 B6315701 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene CAS No. 1642542-05-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-5-chloro-3-fluoro-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClFNO2/c7-4-1-3(8)2-5(9)6(4)10(11)12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTMKHUHHQSGWEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)[N+](=O)[O-])Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Bromo 5 Chloro 3 Fluoro 2 Nitrobenzene

Established Multi-Step Organic Synthesis Routes

The synthesis of 1-bromo-5-chloro-3-fluoro-2-nitrobenzene is a multi-step process that typically starts from a simpler, commercially available halogenated benzene (B151609) derivative. A plausible and strategic route involves the regioselective nitration of a pre-existing trihalogenated benzene ring.

While direct functionalization of nitrobenzene (B124822) can be a route to some derivatives, for a complex substitution pattern as seen in this compound, it is more common to introduce the nitro group at a later stage of the synthesis. This is because the nitro group is a powerful deactivating group for electrophilic aromatic substitution, which would make subsequent halogenation steps challenging. msu.edu Therefore, a more common strategy is to start with a benzene ring already bearing the desired halogen substituents and then introduce the nitro group.

A potential precursor for the final nitration step is 1-bromo-3-chloro-5-fluorobenzene. chemimpex.comreagentia.eunih.gov This compound serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. chemimpex.com The synthesis of this precursor itself can involve several steps, potentially starting from simpler materials like 2-chloro-5-fluorophenol.

The introduction of multiple different halogens onto a benzene ring requires careful planning due to the directing effects of the existing substituents. Halogens are generally ortho-, para-directing, but deactivating towards further electrophilic substitution. msu.edu The sequence of halogenation is critical to achieve the desired substitution pattern.

Electrophilic aromatic bromination is a common method for introducing a bromine atom onto a benzene ring. msu.edu This reaction is typically carried out using bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). msu.edu The regioselectivity of bromination is governed by the directing effects of the substituents already present on the ring. For instance, in a substituted benzene, the incoming bromine atom will be directed to the ortho and para positions relative to an activating group, and to the meta position relative to a deactivating group. When multiple halogens are present, their collective directing effects and steric hindrance will determine the position of the incoming bromine.

Similar to bromination, electrophilic aromatic chlorination involves the reaction of the aromatic ring with chlorine (Cl₂) and a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). stackexchange.com The regioselectivity follows the same principles as bromination, with the position of chlorination being dictated by the electronic and steric influences of the existing substituents. stackexchange.com For a precursor like 1-bromo-5-fluorobenzene, chlorination would be directed by both the bromine and fluorine atoms to the positions ortho and para to them.

Direct electrophilic fluorination of aromatic rings is often challenging due to the high reactivity of fluorine. However, methods using N-fluoropyridinium salts have been developed. google.com More commonly, fluorine is introduced via nucleophilic aromatic substitution (Sandmeyer-type reaction) on a diazonium salt, or by using other specialized fluorinating agents. google.com In the context of synthesizing this compound, it is often more practical to start with a precursor that already contains the fluorine atom, such as 1-bromo-3-chloro-5-fluorobenzene. chemimpex.comreagentia.eunih.gov

The final step in the proposed synthesis of this compound is the regioselective nitration of 1-bromo-3-chloro-5-fluorobenzene. Nitration is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). msu.edu The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺).

In the case of 1-bromo-3-chloro-5-fluorobenzene, all three halogen substituents are ortho-, para-directing. The position of the incoming nitro group will be determined by the combined directing effects and steric hindrance of the existing halogens. The most likely position for nitration would be the carbon atom that is ortho to the fluorine and bromine atoms and para to the chlorine atom, which is the C2 position, leading to the desired product, this compound. The directing effects of the halogens guide the nitronium ion to this specific position. For example, the nitration of 1-bromo-5-fluoro-2-methylbenzene with potassium nitrate (B79036) and concentrated sulfuric acid yields 1-bromo-5-fluoro-2-methyl-4-nitrobenzene, demonstrating the regioselectivity of nitration on a substituted benzene ring. chemicalbook.com

Sequential Halogenation Strategies for Bromine, Chlorine, and Fluorine Incorporation

Optimization of Reaction Conditions for Synthesis

The efficiency and selectivity of the nitration reaction are highly dependent on carefully controlled conditions. Optimization focuses on maximizing the yield of the desired isomer while minimizing side reactions and the formation of impurities.

The choice of nitrating agent and catalyst is paramount in the synthesis of this compound. The classical and most common method for nitration involves the use of "mixed acid," a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). rushim.ru In this system, sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly reactive electrophile, the nitronium ion (NO₂⁺), which is essential for the reaction to proceed. libretexts.org

Modern synthetic chemistry has pursued alternative systems to overcome the corrosive nature and large waste streams associated with mixed acids. tandfonline.com These include:

Solid Acid Catalysts : Zeolites, such as Hβ and HY, and sulphated zirconia have emerged as effective, reusable, and environmentally cleaner catalysts for the nitration of halobenzenes. researchgate.netresearchgate.net They can promote high yields and offer shape selectivity, potentially improving the ratio of desired isomers. researchgate.nettandfonline.com

Nitric Acid with Anhydrides : A combination of nitric acid and acetic anhydride (B1165640) can be used, which proceeds via an acetyl nitrate intermediate. tandfonline.comresearchgate.net For more deactivated aromatic rings, stronger activators like trifluoroacetic anhydride may be employed. tandfonline.com

Metal Salt Catalysts : Lewis acids such as iron(III) chloride (FeCl₃) and zirconium tetrachloride (ZrCl₄) have been shown to effectively catalyze nitration reactions, particularly when using nitrogen dioxide (NO₂) as the nitrating agent. hep.com.cn

While metal hydrides are not used for the primary nitration step, they are relevant in subsequent reactions where the nitro group might be reduced to an amine for further functionalization.

Table 1: Catalyst and Reagent Systems for Halobenzene Nitration

Catalyst SystemNitrating AgentKey CharacteristicsSource(s)
Mixed Acid Concentrated HNO₃Traditional method; high reactivity; generates significant acid waste. rushim.ru
Zeolites (Hβ, HY) HNO₃ or NO₂/O₂Reusable solid catalyst; environmentally cleaner; high yields and regioselectivity. researchgate.netresearchgate.nettandfonline.com
Sulphated Zirconia HNO₃ / Acetic AnhydrideEfficient solid acid catalyst for para-selective nitration. researchgate.net
Fe³⁺-Montmorillonite Fuming HNO₃ / Acetic AnhydrideClay-based catalyst achieving high para-selectivity. researchgate.net
Lewis Acids (e.g., FeCl₃) Nitrogen Dioxide (NO₂)Effective for solvent-free conditions; can achieve high conversion. hep.com.cn

Influence of Temperature and Solvent Systems on Reaction Efficiency

Temperature and the choice of solvent are critical variables that significantly impact reaction rate, yield, and safety.

Temperature : Nitration is a highly exothermic reaction (ΔH ≈ -110 kJ/mol for benzene), necessitating stringent temperature control. tandfonline.com Failure to manage the heat generated can lead to runaway reactions and an increase in byproducts from over-nitration (e.g., dinitration). tandfonline.comuri.edu Reactions are often performed at reduced temperatures, typically below 60°C, to maintain control and maximize the yield of the desired mononitro product. uri.edu

Solvent Systems : The solvent must be inert to the strong oxidizing and acidic conditions of the reaction. Common solvents used in nitration include carbon tetrachloride (CCl₄) and 1,2-dichloroethane. researchgate.nettandfonline.com In some industrial processes, an excess of the starting halobenzene itself can function as the solvent. google.com The polarity of the solvent can influence the reaction rate and is a crucial factor in the subsequent separation of isomers, as it affects their relative solubilities. uri.edu

Table 2: Effect of Reaction Conditions on Halobenzene Nitration

HalobenzeneCatalystTemperatureSolventConversion/YieldSource(s)
ChlorobenzeneZeolite Hβ40°C1,2-dichloroethaneHigh Conversion tandfonline.com
HalobenzenesSulphated ZirconiaRoom Temp - 70°CCarbon Tetrachloride~99% Yield researchgate.net
ChlorobenzeneZeolite Hβ / NO₂-O₂48°CNot specified98% Conversion researchgate.net
BromobenzeneZeolite Hβ / NO₂-O₂48°CNot specified>99% Conversion researchgate.net

Industrial Scale Production Considerations and Process Optimization

Translating the synthesis of this compound to an industrial scale introduces significant challenges related to safety, cost, efficiency, and waste management.

A primary industrial challenge is managing the formation of multiple isomers. The directing effects of the three different halogens on the precursor ring can lead to a mixture of nitro-isomers, which are often difficult and expensive to separate. google.com Process optimization, therefore, heavily focuses on maximizing the regioselectivity towards the desired 2-nitro isomer.

The economic and environmental unsustainability of using large quantities of mixed sulfuric and nitric acid is a major driver for industrial innovation. The generation of vast amounts of "spent acid" requires costly treatment and disposal, making processes that utilize reusable solid acid catalysts like zeolites highly attractive. tandfonline.com

For safety and efficiency, modern industrial processes are increasingly moving from traditional batch reactors to continuous flow systems. Continuous or tubular reactors offer superior heat management of the exothermic nitration reaction, reduce the volume of hazardous materials present at any one time, and can lead to higher throughput and more consistent product quality. tandfonline.comgoogle.com

Advanced Purification and Isolation Techniques in Synthetic Protocols

The crude product from the nitration reaction is rarely pure and is typically a mixture of the target compound and its structural isomers. The separation and isolation of this compound is a critical final step.

Fractional Crystallization : This is a primary technique used to separate isomers. It exploits the differences in polarity, crystal lattice energy, and melting points between the isomers, which result in different solubilities in a given solvent. uri.edu By carefully selecting a solvent (such as ethanol) and controlling the temperature, the less soluble isomer can be selectively crystallized out of the solution while the more soluble isomers remain in the filtrate. uri.edu

Chromatography : For laboratory-scale synthesis or when very high purity is required, column chromatography using an adsorbent like silica (B1680970) gel is employed. This method separates compounds based on their differential adsorption to the stationary phase. However, due to high solvent consumption and complexity, it is often considered difficult and uneconomical for large-scale industrial purification. google.com

Vacuum Distillation : This technique can be used to remove the solvent after the reaction or to purify liquid products. For a solid product like this compound, it is primarily used in the work-up phase to remove volatile components before purification by crystallization. researchgate.net

Reaction Mechanisms and Reactivity Profile of 1 Bromo 5 Chloro 3 Fluoro 2 Nitrobenzene

Electrophilic Aromatic Substitution (EAS) Mechanisms

Electrophilic aromatic substitution on the 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene ring is generally unfavorable. The benzene (B151609) ring is rendered extremely electron-deficient by the cumulative electron-withdrawing inductive effects of the three halogen atoms and the powerful electron-withdrawing resonance and inductive effects of the nitro group. organicchemistrytutor.comyoutube.com Consequently, the ring is strongly deactivated towards attack by electrophiles, and such reactions would require exceptionally harsh conditions. ucalgary.ca

Deactivating and Directing Effects of Halogen Substituents

Halogens occupy a unique position among substituents in EAS reactions. They are considered deactivating groups because their strong electronegativity withdraws electron density from the benzene ring via the inductive effect, making the ring less nucleophilic. organicchemistrytutor.compressbooks.pub However, they are also ortho-, para-directors because they can donate electron density back to the ring through resonance, which helps to stabilize the cationic intermediate (the arenium ion or sigma complex) formed during the reaction. pressbooks.publibretexts.org This resonance stabilization is most effective when the electrophile attacks at the ortho and para positions relative to the halogen. pressbooks.pub

In this compound, all three halogens (F, Cl, Br) are weakly deactivating ortho-, para-directors. organicchemistrytutor.comlibretexts.org Their deactivating strength is related to their electronegativity, with fluorine being the least deactivating and bromine being more deactivating than fluorine. libretexts.org

Deactivating and Directing Effects of the Nitro Group

The nitro group (-NO₂) is a potent deactivating group, significantly reducing the rate of EAS reactions compared to benzene. pressbooks.pub It deactivates the ring through two mechanisms: a strong electron-withdrawing inductive effect and a powerful electron-withdrawing resonance effect. organicchemistrytutor.comyoutube.com These effects combine to make the aromatic ring severely electron-poor and thus much less reactive toward electrophiles. youtube.com

Unlike halogens, the nitro group is a meta-director. The resonance structures show that the ortho and para positions bear a partial positive charge, which repels incoming electrophiles. The meta positions are less deactivated, making them the preferred sites for electrophilic attack. organicchemistrytutor.com

Table 1: Summary of Substituent Effects in Electrophilic Aromatic Substitution

Substituent GroupInductive EffectResonance EffectOverall Effect on ReactivityDirecting Effect
-Br (Bromo)Electron-WithdrawingElectron-DonatingWeakly DeactivatingOrtho, Para
-Cl (Chloro)Electron-WithdrawingElectron-DonatingWeakly DeactivatingOrtho, Para
-F (Fluoro)Electron-WithdrawingElectron-DonatingWeakly DeactivatingOrtho, Para
-NO₂ (Nitro)Electron-WithdrawingElectron-WithdrawingStrongly DeactivatingMeta

For this compound, the directing effects of the four substituents converge on the two unsubstituted carbons, C4 and C6. The nitro group at C2 directs incoming electrophiles to its meta positions (C4 and C6). The halogens also direct to these positions: the bromo group at C1 directs para to C4 and ortho to C6; the fluoro group at C3 directs ortho to C4 and para to C6; and the chloro group at C5 directs ortho to both C4 and C6. This consensus of directing effects means that any potential EAS reaction would occur exclusively at positions 4 and 6.

Nucleophilic Aromatic Substitution (SNAr) Reactions

In stark contrast to its inertness in EAS, this compound is highly activated for Nucleophilic Aromatic Substitution (SNAr). This class of reaction is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. wikipedia.orgbyjus.com

Activation by Electron-Withdrawing Groups (e.g., Nitro Group)

The SNAr mechanism is favored when powerful electron-withdrawing groups, such as a nitro group, are present on the aromatic ring, particularly at positions ortho or para to a potential leaving group (like a halogen). wikipedia.orglibretexts.org These groups activate the ring toward nucleophilic attack by withdrawing electron density, making the ring carbon atoms more electrophilic. Crucially, they stabilize the negatively charged intermediate formed during the reaction through resonance. libretexts.org

In this molecule, the nitro group at C2 is positioned ortho to the bromine (at C1) and the fluorine (at C3), and it is para to the chlorine (at C5). This optimal positioning provides substantial resonance stabilization for the anionic intermediate that would form upon nucleophilic attack at any of the carbon atoms bearing a halogen. libretexts.org

Addition-Elimination Mechanism via Meisenheimer Complexes

The SNAr reaction proceeds via a two-step addition-elimination mechanism. byjus.comnumberanalytics.com

Addition : The nucleophile attacks the electron-deficient carbon atom bearing a leaving group. This step breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex (or sigma-complex). numberanalytics.combris.ac.uknih.gov The formation of this complex is typically the slow, rate-determining step of the reaction. researchgate.netstackexchange.com

Elimination : The leaving group (a halide ion in this case) is expelled, and the aromaticity of the ring is restored, yielding the final substitution product.

While the Meisenheimer complex has long been considered a distinct intermediate in SNAr reactions, recent research suggests that in some cases it may be more fleeting, resembling a transition state rather than a stable intermediate. bris.ac.ukresearchgate.netnih.gov However, for highly activated systems, such as nitro-substituted aromatics, the formation of a detectable Meisenheimer complex is widely accepted. bris.ac.uk

Role of Halogen Leaving Group Ability in SNAr (F > Cl > Br > I)

A distinctive feature of the SNAr mechanism is the unusual order of leaving group ability for halogens: F > Cl > Br > I. numberanalytics.com This is the reverse of the trend seen in SN1 and SN2 reactions. wikipedia.orgstackexchange.com The reason for this inverted order lies in the rate-determining step. Since the initial nucleophilic attack is the slow step, the ability of the halogen to withdraw electron density from the ring is more important than the strength of the carbon-halogen bond. stackexchange.com

Fluorine's high electronegativity makes it the most effective at withdrawing electron density, thereby lowering the activation energy for the nucleophilic attack and making it the best leaving group in SNAr reactions. numberanalytics.comstackexchange.com

Table 2: Reactivity of Halogen Positions in this compound Towards SNAr

PositionLeaving GroupPosition Relative to -NO₂Leaving Group Ability RankPredicted Reactivity
C1-Br (Bromo)Ortho3rdReactive
C3-F (Fluoro)Ortho1stMost Reactive
C5-Cl (Chloro)Para2ndVery Reactive

For this compound, all three halogens are in activated positions. However, the fluorine at C3 is expected to be the most susceptible to substitution. This is due to the combination of it being the best leaving group in the SNAr series and its location ortho to the strongly activating nitro group. numberanalytics.com The chlorine at C5 is also highly activated due to its para relationship with the nitro group and its better leaving group ability than bromine. Therefore, a nucleophile would preferentially displace the fluorine atom.

Benzyne (B1209423) Intermediate Pathways in Activated Aryl Halides

The formation of a benzyne, or aryne, intermediate is a potential reaction pathway for aryl halides, particularly under forcing conditions with a very strong base. libretexts.orgpdx.edu This mechanism proceeds via an elimination-addition sequence. libretexts.orglibretexts.org For this compound, the presence of multiple halogens and the strongly electron-withdrawing nitro group influences the feasibility and regiochemistry of benzyne formation.

The process is initiated by the abstraction of a proton from the aromatic ring by a strong base, such as sodium amide (NaNH₂). pdx.edu The most acidic protons are those ortho to the electron-withdrawing nitro group. In this molecule, there are two such protons. The subsequent step involves the elimination of a halide ion from an adjacent carbon to form the highly reactive benzyne intermediate, which possesses a strained triple bond within the aromatic ring. chemconnections.orgchemistrysteps.com

The stability of the resulting carbanion and the leaving group ability of the halogens are key factors. The order of leaving group ability in this type of elimination is typically I > Br > Cl > F. chemistrysteps.com Given the substitution pattern of this compound, the formation of a benzyne intermediate would likely involve the removal of a proton ortho to the nitro group and the subsequent loss of either the bromine or chlorine atom. The fluorine atom is generally a poor leaving group in such reactions. The presence of the electron-withdrawing nitro group activates the ring towards nucleophilic attack, but the benzyne pathway is distinct from the more common nucleophilic aromatic substitution (SNAr) mechanism, which proceeds through an addition-elimination pathway and does not involve a benzyne intermediate. pdx.educhemistrysteps.com The SNAr mechanism is favored when strong electron-withdrawing groups are positioned ortho or para to the leaving group. pdx.edu

Reduction Reactions of the Nitro Group

The reduction of the nitro group is one of the most significant transformations for nitroaromatic compounds, providing a gateway to the synthesis of anilines and other nitrogen-containing derivatives. nih.govyoutube.com Aromatic amines are crucial intermediates in the production of pharmaceuticals, dyes, and other fine chemicals. nih.gov

The nitro group of this compound can be reduced to a primary amino group (-NH₂) to form 1-bromo-5-chloro-3-fluoro-2-aminobenzene. This transformation is typically achieved through catalytic hydrogenation or by using reducing agents like metal hydrides or metals in acidic media. youtube.com Common methods include the use of hydrogen gas with a palladium or platinum catalyst. The reduction proceeds through a sequence of steps, typically involving nitroso and hydroxylamine (B1172632) intermediates before the final aniline (B41778) product is formed. acs.org

A variety of reagents have been developed for this transformation, each with its own advantages. acs.org For instance, catalytic transfer hydrogenation, which generates hydrogen in situ, is often employed to avoid the direct handling of flammable hydrogen gas. nih.gov

The general sequence for the reduction of a nitroarene to an aniline is as follows:

NitroareneNitrosoareneHydroxylamineAniline acs.org

A significant challenge in the reduction of halogenated nitroarenes is the potential for hydrodehalogenation, where the halogen atoms are also replaced by hydrogen. nih.gov Therefore, developing mild and selective reduction methods is of high importance. nih.gov

One highly effective and selective method for reducing halogenated nitroarenes without affecting the halogen substituents is the use of hydrazine (B178648) hydrate (B1144303) in the presence of a palladium on carbon (Pd/C) catalyst. nih.gov The selectivity of this system can often be controlled by the reaction conditions, such as temperature. nih.govthieme-connect.com For example, refluxing conditions might lead to some dehalogenation, while performing the reaction at room temperature can favor the selective reduction of the nitro group. nih.gov This methodology has been shown to be effective for bromo, chloro, and iodo substituted nitroarenes. nih.gov

Another approach involves the use of a Co₂(CO)₈-H₂O system, which has been reported as a versatile reagent for the selective and rapid reduction of aromatic nitro compounds in the presence of other functional groups under mild conditions. iaea.org Photocatalytic methods using catalysts like Ni₂P/CdS or TiO₂ under visible light have also emerged as efficient and selective systems for the reduction of nitroarenes to anilines. rsc.orgmdpi.com These methods often proceed through competing pathways of hydrogen production and nitro reduction. rsc.org

The choice of reducing agent and conditions is crucial to achieve the desired product, 1-bromo-5-chloro-3-fluoro-2-aminobenzene, while preserving the halogen substituents on the aromatic ring.

Table 1: Methodologies for Selective Nitro Group Reduction

Reducing System Catalyst Key Features Reference(s)
Hydrazine Hydrate Pd/C High selectivity for nitro group reduction over dehalogenation, especially at room temperature. nih.gov
Co₂(CO)₈-H₂O - Versatile, rapid, and mild reduction in the presence of other functional groups. iaea.org
Na₂S/Na₂SO₃ Ni₂P/CdS Heterogeneous photocatalytic system under visible light. rsc.org
Alcohols (e.g., EtOH) TiO₂ Photocatalytic reduction where the alcohol acts as a hydrogen source. mdpi.com
Iron / HCl - A classic and mild method for nitro to amine conversion. youtube.com

Oxidation Reactions and Functional Group Transformations

While reduction of the nitro group is a common reaction, oxidation reactions and other functional group transformations can also be performed on halogenated nitrobenzenes, although they are generally less common. The nitro group itself is in a high oxidation state, but the aromatic ring can potentially undergo oxidative degradation under harsh conditions. More synthetically useful are transformations of the substituents.

The nitro group can be further oxidized, though this is less typical than reduction. More commonly, the amino derivative, obtained from the reduction of the nitro group, can undergo a wide range of functional group transformations. For example, the resulting aniline can be diazotized and subsequently converted to a variety of other functional groups. youtube.com

Oxidation reactions can also target other parts of a molecule if present. For instance, if an alkyl side chain were present on the benzene ring, it could be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide in an acidic medium. However, for this compound itself, the primary focus of functional group transformation remains the versatile reduction of the nitro group. youtube.com

Comparative Analysis of Reactivity with Structurally Similar Halogenated Nitrobenzene (B124822) Derivatives

All halogens are deactivating groups in electrophilic aromatic substitution due to their inductive electron-withdrawing effect, which is stronger than their resonance electron-donating effect. libretexts.orglibretexts.org The order of deactivation generally follows the electronegativity of the halogens, with fluorine being the most electronegative and thus potentially the most deactivating. libretexts.orglibretexts.org However, in nucleophilic aromatic substitution (SNAr), the strong electron-withdrawing nature of the nitro group makes the ring highly susceptible to attack, especially when the nitro group is ortho or para to a halogen leaving group. pdx.educhemistrysteps.com

In the context of SNAr, the reactivity of aryl halides often follows the order F > Cl > Br > I, which is the opposite of the trend seen in SN1 and SN2 reactions. chemistrysteps.com This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of the fluorine atom.

When comparing this compound to a simpler di-substituted compound like 1-bromo-3-nitrobenzene (B119269), the additional chlorine and fluorine atoms in the former will further decrease the electron density of the aromatic ring, making it even more reactive towards nucleophilic attack. However, they also add steric hindrance, which could affect the rate of reaction.

In reduction reactions, the presence of multiple halogens necessitates the use of selective reducing agents to avoid dehalogenation. nih.gov A compound like 1-bromo-3-nitrobenzene might be reduced under a broader range of conditions without the risk of losing other halogens. In contrast, for this compound, the choice of reducing agent is more critical to preserve the C-Br and C-Cl bonds. nih.gov The C-F bond is generally the strongest and least likely to be cleaved.

Table 2: Comparison of Reactivity with Other Halogenated Nitrobenzenes

Compound Key Structural Features Expected Reactivity Trends Reference(s)
This compound Tri-halogenated, nitro group Highly electron-deficient ring, susceptible to SNAr. Requires highly selective reduction to avoid dehalogenation.
1-Bromo-3-nitrobenzene Mono-halogenated, nitro group Less electron-deficient than the tri-halogenated analogue. Reduction is more straightforward. nih.gov
5-Bromo-1,3-difluoro-2-nitrobenzene Di-fluoro, one bromo, nitro group The two fluorine atoms strongly activate the ring for SNAr. bldpharm.com
1-Bromo-2-chloro-4-fluoro-5-nitrobenzene Tri-halogenated, nitro group Isomeric to the title compound, reactivity will be similar but regioselectivity of reactions may differ. sigmaaldrich.com

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene. Detailed analysis of ¹H, ¹³C, and ¹⁹F NMR spectra would provide definitive information about the connectivity and chemical environment of each atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, showing two aromatic protons. Due to the unsymmetrical substitution pattern, these two protons would be in different chemical environments and are expected to appear as distinct signals. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the nitro, bromo, chloro, and fluoro substituents, likely causing them to resonate at downfield positions. The coupling between these two protons would give rise to a doublet of doublets splitting pattern for each signal, with the magnitude of the coupling constant providing information about their relative positions on the aromatic ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would display six distinct signals, one for each carbon atom in the benzene (B151609) ring, confirming the lack of symmetry in the molecule. The chemical shifts of these carbons would be significantly affected by the attached substituents. Carbons bonded to the electronegative halogens and the nitro group would be expected to show characteristic downfield shifts. Furthermore, carbon-fluorine coupling would be observed for the carbon atom directly bonded to the fluorine and potentially for adjacent carbons, providing further structural confirmation.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is a crucial technique for fluorinated compounds. For this compound, a single resonance would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring bearing multiple electron-withdrawing groups. Coupling of the fluorine nucleus to the adjacent aromatic protons would also be observable, providing valuable information for the complete assignment of the proton spectrum.

While specific, experimentally-derived NMR data for this compound is not widely available in public scientific literature, the predicted spectral features based on established principles of NMR spectroscopy provide a clear framework for its structural verification.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.

For this compound (C₆H₂BrClFNO₂), the molecular ion peak (M⁺) in the mass spectrum would be a key identifier. Due to the presence of bromine and chlorine, this peak would exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This would result in a complex and distinctive cluster of peaks for the molecular ion, allowing for the confident determination of the presence of one bromine and one chlorine atom in the molecule. The exact mass of the molecular ion can be measured using high-resolution mass spectrometry (HRMS), which would confirm the elemental formula of the compound.

The fragmentation of this compound under electron ionization (EI) would likely involve the loss of the nitro group (NO₂) as a primary fragmentation pathway. Other potential fragmentation pathways could include the loss of halogen atoms or other small neutral molecules, providing further structural information.

Advanced Chromatographic Techniques for Purity and Isomer Analysis (HPLC, LC-MS, UPLC)

Advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are essential for assessing the purity of this compound and for separating it from potential isomers. chemicalbook.com

HPLC: A reversed-phase HPLC method would be suitable for determining the purity of this compound. A C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water would likely provide good separation. The retention time of the compound would be a characteristic parameter under specific chromatographic conditions.

LC-MS: Coupling HPLC with a mass spectrometer (LC-MS) provides a highly specific and sensitive analytical method. This technique allows for the confirmation of the molecular weight of the peak eluting from the HPLC column, thus verifying its identity. This is particularly useful for distinguishing the target compound from impurities or isomers that might have similar retention times but different mass-to-charge ratios.

UPLC: UPLC, which utilizes smaller particle size columns and higher pressures than conventional HPLC, offers faster analysis times and higher resolution. This would be particularly advantageous for the separation of closely related isomers of this compound that may not be resolved by standard HPLC methods.

While specific application notes for the analysis of this compound are not readily found, established methods for the analysis of halogenated nitroaromatic compounds would be directly applicable.

X-ray Crystallography for Three-Dimensional Structural Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide a wealth of information, including:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds.

Conformation: The spatial arrangement of the atoms, including the orientation of the nitro group relative to the benzene ring.

Crystal packing: How the molecules are arranged in the crystal lattice, including any intermolecular interactions such as halogen bonding or π-π stacking.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic characteristics of 1-bromo-5-chloro-3-fluoro-2-nitrobenzene. These calculations offer a foundational understanding of the molecule's behavior in chemical reactions.

Prediction of Charge Distribution and Reactive Sites

DFT calculations enable the prediction of the electrostatic potential and charge distribution across the this compound molecule. The presence of multiple electron-withdrawing groups—a nitro group and three different halogen atoms (bromine, chlorine, and fluorine)—creates a highly electron-deficient aromatic ring. This electron deficiency is not uniform. The nitro group, being a strong deactivating group, significantly lowers the electron density on the benzene (B151609) ring, particularly at the ortho and para positions relative to its location.

The precise charge distribution, influenced by the inductive and resonance effects of all substituents, determines the most likely sites for nucleophilic and electrophilic attack. The carbon atoms bonded to the halogen atoms are expected to be electrophilic and thus susceptible to nucleophilic aromatic substitution, a common reaction for such compounds.

Modeling of Transition States and Activation Energies

A critical aspect of understanding the reactivity of this compound is the computational modeling of transition states and the calculation of activation energies for its potential reactions. For instance, in nucleophilic aromatic substitution reactions, DFT can be employed to model the Meisenheimer complex, which is a key intermediate. By mapping the potential energy surface of the reaction, researchers can identify the transition state structures and calculate the energy barriers (activation energies) for the substitution of each of the halogen atoms. These calculations can predict which halogen is most likely to be displaced, providing valuable insights for synthetic chemists.

Frontier Molecular Orbital (FMO) Analysis and Energy Band Gaps

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule. For this compound, analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the LUMO indicates the molecule's ability to accept electrons, and its spatial distribution highlights the regions most susceptible to nucleophilic attack. Conversely, the HOMO energy reflects the ability to donate electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For this highly substituted nitrobenzene (B124822), the electron-withdrawing groups are expected to lower the energy of the LUMO, making the molecule a good electron acceptor.

Quantum Structure-Property Relationship (QSPR) Modeling for Reactivity Prediction

Quantum Structure-Property Relationship (QSPR) models establish a quantitative correlation between the structural properties of molecules and their physicochemical properties or biological activities. For this compound, QSPR studies can be developed to predict its reactivity in various chemical transformations.

By calculating a range of quantum chemical descriptors (such as orbital energies, atomic charges, and molecular surface properties) for a series of related halogenated nitrobenzenes, a statistical model can be built. This model can then be used to predict the reactivity of this compound, for example, in cross-coupling reactions or its potential as an inhibitor for a specific enzyme. These predictive models can accelerate the discovery process by prioritizing compounds with desired properties for synthesis and testing.

Molecular Dynamics (MD) Simulations in Reaction Pathway Analysis

While DFT is excellent for studying static molecular structures and reaction energetics, Molecular Dynamics (MD) simulations provide a dynamic view of chemical processes. MD simulations can be used to explore the conformational landscape of this compound and to analyze its interactions with solvent molecules or other reactants over time.

In the context of reaction pathway analysis, MD simulations can complement DFT calculations by providing insights into the dynamic accessibility of reactive sites and the role of solvent effects in modulating reaction barriers. For example, by simulating the approach of a nucleophile to the aromatic ring, MD can help to understand the steric hindrance effects of the bulky bromine and chlorine atoms on the reaction trajectory.

Isotopic Labeling and Computational Validation of Reaction Mechanisms

Isotopic labeling is a powerful experimental technique used to elucidate reaction mechanisms. By replacing one of the atoms in this compound with one of its heavier isotopes (e.g., ¹³C or ¹⁵N), the fate of that atom can be traced throughout a chemical reaction.

Computational chemistry plays a vital role in validating the mechanisms proposed based on isotopic labeling studies. For a given reaction, theoretical calculations can predict the kinetic isotope effects (KIEs), which are changes in the reaction rate upon isotopic substitution. By comparing the computationally predicted KIEs with the experimentally measured values, researchers can gain strong evidence for or against a proposed reaction mechanism. This integrated approach of experimental isotopic labeling and computational validation provides a robust framework for understanding the intricate details of chemical reactions involving this compound.

Applications in Organic Synthesis and Materials Science

Role as a Versatile Building Block in Complex Organic Molecule Synthesis

1-Bromo-5-chloro-3-fluoro-2-nitrobenzene serves as a crucial building block in synthetic organic chemistry. The presence of a strongly electron-withdrawing nitro group significantly reduces the electron density of the aromatic ring, making it highly electron-deficient. This electronic feature is critical for facilitating key reaction types, most notably nucleophilic aromatic substitution (SNAr).

The strategic placement of three different halogens—bromine, chlorine, and fluorine—allows for selective and sequential reactions. This provides chemists with precise control over the construction of elaborate molecular frameworks. The distinct reactivity of each halogen atom can be exploited under different reaction conditions, enabling regioselective modifications. Furthermore, the compound is well-suited for use in various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon or carbon-heteroatom bonds. myskinrecipes.com

Precursor for Pharmaceutical Intermediates and Lead Compound Synthesis

This compound is a key intermediate in the development of new pharmaceutical agents. biosynth.com Its highly functionalized structure allows for the introduction of diverse chemical moieties, a critical step in the drug discovery and development process. The core structure can be systematically modified to synthesize a range of derivatives, which can then be screened for biological activity. The nitro group itself is a valuable functional handle; it can be readily reduced to an amino group, which opens up an extensive set of further chemical transformations for building molecular diversity in the search for new active pharmaceutical ingredients (APIs).

Intermediate in Agrochemical Development

In addition to its role in pharmaceuticals, this compound is an important intermediate in the synthesis of agrochemicals. Polyhalogenated nitrobenzene (B124822) derivatives are foundational in creating a wide range of target molecules for crop protection. The specific combination of halogens and the nitro group can be leveraged to develop novel pesticides, herbicides, and fungicides with specific modes of action. The predictable reactivity of the compound makes it an attractive choice for developing robust and scalable production processes for new agrochemical products. nbinno.com

Derivatization Research and Functional Group Transformations for Novel Compound Libraries

The inherent reactivity of this compound makes it a valuable precursor for creating libraries of novel compounds for research and screening purposes. nbinno.com Its structure allows for a variety of functional group transformations.

Key Transformations:

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient ring facilitates the displacement of one or more halogen atoms by various nucleophiles.

Nitro Group Reduction: The nitro group can be selectively reduced to an amine (1-bromo-5-chloro-3-fluoro-2-aminobenzene) using various reagents while preserving the halogen substituents. This resulting aniline (B41778) derivative is a versatile intermediate for further reactions.

Cross-Coupling Reactions: The bromine atom, in particular, is an excellent handle for participating in metal-catalyzed cross-coupling reactions, enabling the attachment of diverse organic fragments. myskinrecipes.com

Diazotization: The amino group, formed from the reduction of the nitro group, can be diazotized and subsequently converted into a wide range of other functional groups.

These transformations allow for the systematic generation of diverse molecular structures, which is essential for exploring new chemical space in drug discovery and agrochemical research. myskinrecipes.comnbinno.com

Reaction TypeFunctional Group TargetedPotential Outcome
Nitro Group Reduction -NO₂Forms an amino group (-NH₂)
Nucleophilic Aromatic Substitution Halogens (F, Cl, Br)Introduction of nucleophiles (e.g., -OR, -NR₂, -SR)
Cross-Coupling Reactions BromineFormation of C-C or C-heteroatom bonds
Diazotization Amino group (post-reduction)Conversion to -OH, -CN, other halogens, etc.

Integration into Advanced Materials Development

While primarily used in pharmaceutical and agrochemical synthesis, the versatile reactivity of halogenated nitrobenzene derivatives suggests their potential in the development of advanced materials. The ability to undergo various chemical modifications allows for the synthesis of specialized monomers or functional additives.

The functional groups on this compound offer potential attachment points for integration into polymer structures. It can be envisioned as a precursor for monomers or as a cross-linking agent to impart specific properties, such as thermal stability or flame retardancy, to polymer and coating formulations. The high degree of functionalization allows for precise control over the molecular architecture of resulting materials.

The nitroaromatic structure of this compound is a common feature in the synthesis of colorants. The nitro group can be reduced to an amino group, which is a key precursor for producing diazonium salts. These salts are reactive intermediates in the synthesis of azo dyes, a large and commercially important class of dyes and pigments. Therefore, this compound can serve as a starting material for creating new dyes with potentially unique colors and properties due to the influence of the halogen substituents.

3 Applications in Electronic Materials

Despite the versatile reactivity of halogenated nitrobenzene derivatives in organic synthesis, detailed research findings specifically outlining the application of This compound in electronic materials, such as Organic Light-Emitting Diodes (OLEDs) or photovoltaic cells, are not extensively available in publicly accessible scientific literature and patent databases.

The potential utility of this compound would stem from its nature as a highly functionalized aromatic ring. The presence of electron-withdrawing nitro and halogen groups significantly influences the electronic properties of the benzene (B151609) ring, making it an electron-deficient moiety. In principle, such structures can serve as building blocks for larger conjugated molecules that function as electron-transporting or hole-transporting materials, which are crucial components in OLEDs and organic photovoltaic cells.

However, a thorough review of current research indicates that while the broader class of polyhalogenated and nitrated aromatic compounds are precursors in the synthesis of various organic electronic materials, specific performance data or synthetic routes employing this compound for these applications have not been reported. The primary documented applications for this and closely related compounds are as intermediates in the pharmaceutical and agrochemical industries.

Further research and development would be necessary to ascertain whether derivatives of this compound could be tailored to exhibit the requisite electronic and physical properties—such as appropriate HOMO/LUMO energy levels, high charge carrier mobility, and good film-forming capabilities—for effective use in electronic devices.

Due to the lack of specific research data, a data table detailing the performance of electronic devices incorporating this compound cannot be provided.

Future Research Directions and Emerging Perspectives

Development of More Sustainable and Environmentally Benign Synthetic Routes

The traditional synthesis of nitroaromatic compounds often involves harsh conditions and the use of strong acids, leading to environmental concerns. researchgate.net Future research is increasingly focused on developing greener and more sustainable methods for the preparation of 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene and its derivatives.

Another area of active investigation is photocatalysis . Photocatalytic methods can enable the synthesis of nitroaromatic compounds under mild, ambient conditions, often using visible light as an energy source. rsc.org Research into photocatalytic C-H activation and other transformations could lead to more direct and atom-economical routes for synthesizing polysubstituted benzenes like this compound. researchgate.netbeilstein-journals.orgfrontiersin.org

The table below summarizes key aspects of these sustainable synthetic approaches.

Sustainable ApproachKey AdvantagesRelevance to this compound Synthesis
Flow ChemistryEnhanced safety, improved process control, scalability, potential for automation and integration of steps. nih.govd-nb.infotcichemicals.comSafer nitration and subsequent functionalization reactions, reduced waste generation, and more efficient production. thieme-connect.denih.gov
PhotocatalysisMild reaction conditions (ambient temperature and pressure), use of light as a renewable energy source, potential for novel reactivity. rsc.orgDevelopment of new, more direct synthetic routes, and reduction of energy consumption compared to traditional thermal methods. researchgate.netbeilstein-journals.org

Exploration of Novel Reactivity Pathways under Mild Conditions

The unique arrangement of substituents on the this compound ring opens up possibilities for exploring novel chemical transformations under mild conditions. The electron-deficient nature of the aromatic system, coupled with the distinct reactivity of the three different halogen atoms, provides a rich playground for synthetic innovation.

Biocatalysis , employing enzymes to carry out chemical transformations, offers a green and highly selective alternative to traditional chemical methods. dtic.mil For instance, nitroreductases can be used for the selective reduction of the nitro group to an amine, a crucial step in the synthesis of many pharmaceuticals and agrochemicals. google.com The use of dehalogenases could also enable the selective removal or replacement of one or more halogen atoms under mild, aqueous conditions. google.com

Photocatalytic C-H functionalization is another emerging area that could unlock new reactivity pathways. researchgate.netbeilstein-journals.org This approach allows for the direct formation of new carbon-carbon or carbon-heteroatom bonds at positions on the aromatic ring that are not easily accessible through classical methods. Merging photocatalysis with transition-metal catalysis is a particularly powerful strategy for developing novel and environmentally friendly synthetic methodologies. beilstein-journals.orgbeilstein-journals.org

The table below highlights some of these novel reactivity pathways.

Reactivity PathwayDescriptionPotential Application to this compound
Enzymatic TransformationsUse of enzymes like nitroreductases and dehalogenases to perform selective reactions under mild conditions. dtic.milgoogle.comSelective reduction of the nitro group or selective dehalogenation to create new building blocks.
Photocatalytic C-H ActivationDirect functionalization of C-H bonds on the aromatic ring using light as an energy source. researchgate.netbeilstein-journals.orgfrontiersin.orgIntroduction of new functional groups at specific positions to create novel derivatives.
Selective Cross-CouplingExploiting the differential reactivity of the bromo, chloro, and fluoro substituents in transition-metal-catalyzed cross-coupling reactions.Stepwise and site-selective introduction of various substituents to build molecular complexity.

Advanced Computational Methodologies for Predictive Chemical Design

Computational chemistry, particularly Density Functional Theory (DFT) , is becoming an indispensable tool in modern chemical research. researchgate.netglobalresearchonline.net For a molecule as complex as this compound, DFT calculations can provide valuable insights into its electronic structure, reactivity, and spectroscopic properties.

These computational methods can be used to:

Predict reaction outcomes: By modeling the transition states and reaction pathways of potential transformations, researchers can predict the feasibility and selectivity of new reactions before they are attempted in the lab. aip.org

Understand reaction mechanisms: DFT can elucidate the intricate details of reaction mechanisms, helping to optimize reaction conditions and design more efficient catalysts.

Interpret spectroscopic data: Theoretical calculations of NMR, IR, and UV-vis spectra can aid in the characterization of new compounds derived from this compound. researchgate.netglobalresearchonline.networktribe.com

The synergy between computational prediction and experimental work is expected to accelerate the discovery of new applications for this versatile building block.

The following table outlines the role of advanced computational methodologies.

Computational MethodologyApplication in ResearchBenefit for Studying this compound
Density Functional Theory (DFT)Calculation of electronic structure, reaction energies, transition states, and spectroscopic properties. researchgate.netglobalresearchonline.netaip.orgPredicting reactivity, understanding reaction mechanisms, and aiding in the identification of new derivatives. worktribe.com
Molecular Dynamics (MD) SimulationsSimulation of the dynamic behavior of the molecule and its interactions with other molecules or biological targets.Understanding its behavior in different environments and its potential interactions with biological systems.

Integration into Novel Chemical Technologies and Interdisciplinary Research

The unique properties of this compound make it a candidate for integration into a variety of new technologies and interdisciplinary research fields.

In medicinal chemistry , halogenated nitroaromatic compounds are known to be important intermediates in the synthesis of a wide range of biologically active molecules, including anticancer agents. nih.gov The specific substitution pattern of this compound allows for fine-tuning of the steric and electronic properties of drug candidates.

In agrochemical research , this compound can serve as a starting material for the synthesis of novel pesticides and herbicides. nih.gov The presence of multiple halogens can enhance the biological activity and metabolic stability of the resulting products.

In materials science , the electron-deficient nature of the aromatic ring suggests potential applications in the development of new electronic materials, such as those used in sensors. mdpi.com For example, nitroaromatic compounds have been investigated for their ability to quench the fluorescence of certain materials, a property that can be exploited in the design of chemical sensors. researchgate.net

The table below summarizes the potential interdisciplinary applications.

Field of ResearchPotential ApplicationRationale
Medicinal ChemistrySynthesis of novel drug candidates, particularly anticancer agents. The polysubstituted aromatic ring provides a scaffold for creating structurally diverse molecules with potential biological activity. nih.gov
AgrochemicalsDevelopment of new pesticides and herbicides. The halogen and nitro groups can impart desirable biological properties to the final products. nih.gov
Materials ScienceCreation of functional materials for applications such as sensors. mdpi.comThe electron-deficient nature of the molecule can be exploited for its electronic and optical properties. researchgate.net

Q & A

Q. What are the common synthetic routes for preparing 1-bromo-5-chloro-3-fluoro-2-nitrobenzene, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer: This compound is synthesized via sequential electrophilic aromatic substitution (EAS) reactions. A typical route involves nitration of a halogenated benzene precursor (e.g., 1-bromo-3-chloro-5-fluorobenzene) using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to direct nitro-group positioning. Optimization includes monitoring reaction progression via TLC or GC-MS and adjusting stoichiometry to minimize poly-nitration byproducts. Evidence from related compounds (e.g., 5-bromo-3-chloro-2-fluoro-1-nitrobenzene) suggests yields >85% are achievable with slow reagent addition and inert atmospheres to suppress side reactions .

Q. How can the purity of this compound be validated, and what analytical techniques are most reliable?

  • Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment, as evidenced by similar nitroaromatic compounds achieving ≥98% purity . Complementary methods include:
  • Melting Point Analysis: While melting point data for this compound is unavailable, analogs like 5-bromo-2-chlorobenzoic acid (mp 165–167°C) highlight the importance of sharp melting ranges for purity validation .
  • ¹H/¹³C NMR: Chemical shifts for aromatic protons and substituents (e.g., nitro, halogens) should align with DFT-calculated values to confirm regiochemistry .

Advanced Research Questions

Q. What strategies resolve contradictions in regioselectivity data during nitration of polyhalogenated benzene precursors?

  • Methodological Answer: Discrepancies in nitro-group positioning often arise from competing steric and electronic effects. For example, in 1-bromo-3-chloro-5-fluorobenzene, computational modeling (DFT or MD simulations) can predict preferential nitration at the 2-position due to electron-withdrawing effects of adjacent halogens. Experimental validation involves synthesizing and isolating intermediates (e.g., 2-nitro vs. 4-nitro isomers) and comparing their spectroscopic profiles with literature data . Kinetic studies under varied temperatures and solvents (e.g., polar aprotic vs. nitrating acid) further clarify mechanistic pathways .

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the compound’s frontier molecular orbitals (HOMO/LUMO) to assess suitability for Suzuki-Miyaura or Ullmann couplings. Key parameters include:
  • Electrophilicity Index (ω): Predicts reactivity toward nucleophilic arylboronic acids.
  • Bond Dissociation Energies (BDEs): Evaluates the ease of C–Br bond cleavage, critical for catalytic cycles.
    Experimental validation involves screening Pd-based catalysts (e.g., Pd(PPh₃)₄) in anhydrous DMF at 80–100°C and monitoring coupling efficiency via LC-MS .

Q. What are the challenges in characterizing decomposition products under thermal stress, and how can they be mitigated?

  • Methodological Answer: Thermal gravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS) identifies decomposition pathways (e.g., denitration or halogen loss). For instance, related nitroaromatics decompose above 200°C, releasing NOx gases. Mitigation strategies include:
  • Stabilizers: Adding antioxidants (e.g., BHT) during storage.
  • Low-Temperature Storage: Maintaining samples at –20°C in amber vials to suppress photolytic degradation.
    Contradictory reports on decomposition kinetics (e.g., varying activation energies) require isothermal studies under controlled atmospheres .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.